![molecular formula C8H7BrN2 B1447422 6-ブロモ-1-メチル-1H-ピロロ[3,2-c]ピリジン CAS No. 2091221-98-4](/img/structure/B1447422.png)
6-ブロモ-1-メチル-1H-ピロロ[3,2-c]ピリジン
概要
説明
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C8H7BrN2 . It has a molecular weight of 211.06 . The compound is typically stored in a dry place at 2-8°C .
Synthesis Analysis
The synthesis of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine involves the use of sodium hydride in N,N-dimethyl-formamide. The reaction mixture is stirred at 25 °C for 2 hours and then quenched with methanol .Molecular Structure Analysis
The InChI code for 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is 1S/C8H7BrN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3 . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a solid at room temperature .科学的研究の応用
生物活性分子の合成
この化合物は、様々な生物活性分子の合成における前駆体として役立ちます。その構造は、多様な生物活性を有することで知られるピラゾロピリジン類と密接に関連しています。 例えば、抗炎症作用、抗ウイルス作用、抗腫瘍作用を持つ可能性のある分子を創製するために使用できます .
キナーゼ阻害剤の開発
キナーゼ阻害剤は、細胞の成長を調節する役割を果たすことから、がんの治療に不可欠です。 6-ブロモ-1-メチル-1H-ピロロ[3,2-c]ピリジン誘導体は、キナーゼ阻害剤としての可能性を研究されており、新しい抗がん療法の開発につながる可能性があります .
抗糖尿病作用
研究により、この化合物の誘導体は血糖値を低下させる可能性があることが示されており、糖尿病や関連する代謝性疾患の治療における潜在的な用途が示唆されています .
医薬品研究
この化合物の誘導体は、その医薬品用途について研究されています。 プリン塩基との構造的類似性により、体の天然プリン系と相互作用できる新しい薬剤の設計候補となります .
材料科学
材料科学では、この化合物の誘導体は、特定の電子特性を持つ新しい有機材料を開発するために使用できます。これにより、新しいタイプの半導体やその他の電子部品の開発に役立つ可能性があります .
天然物合成
6-ブロモ-1-メチル-1H-ピロロ[3,2-c]ピリジンの誘導体の一部は、天然源から単離されています。 この化合物は、これらの天然物のアナログを合成するために使用できます。これらのアナログは、独自の生物活性を持つ可能性があります .
作用機序
Target of Action
Similar compounds have been reported to inhibit fgfr1 , suggesting that 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine may have similar targets.
Mode of Action
It’s plausible that it interacts with its targets, possibly fgfr1, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have shown antitumor activities against various cancer cell lines .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It has hazard statements H302-H317-H318-H411, indicating that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
生化学分析
Biochemical Properties
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The nature of these interactions often involves binding to the active site of the enzyme or receptor, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of certain cancer cell lines by interfering with the FGFR signaling pathway . This compound can also induce apoptosis (programmed cell death) in these cells, highlighting its potential as an anti-cancer agent . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine exerts its effects through several mechanisms. One primary mechanism involves binding to the active site of FGFRs, leading to inhibition of their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling cascade that promotes cell proliferation and survival. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in gene regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term exposure to this compound in cell culture models has revealed sustained inhibition of cell proliferation and induction of apoptosis, suggesting that its effects are durable over time .
Dosage Effects in Animal Models
The effects of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This compound can also affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways .
Transport and Distribution
Within cells and tissues, 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity . Additionally, it may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is critical for its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . For example, phosphorylation or ubiquitination may affect its distribution and stability within the cell.
特性
IUPAC Name |
6-bromo-1-methylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-3-2-6-5-10-8(9)4-7(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAULVAVFEUKSLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=C(C=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


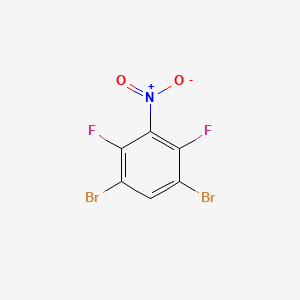


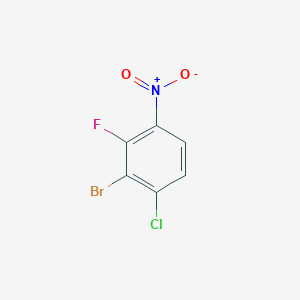
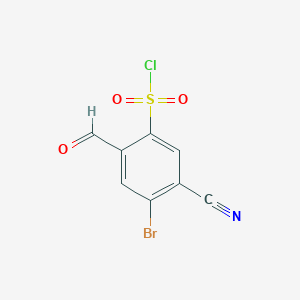
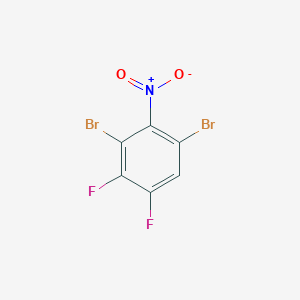
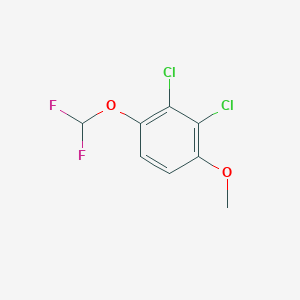
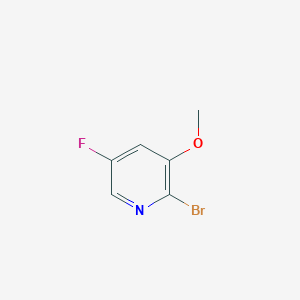

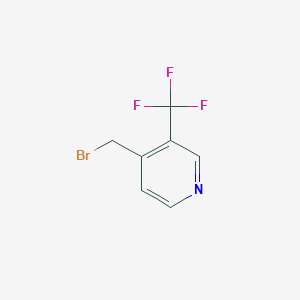
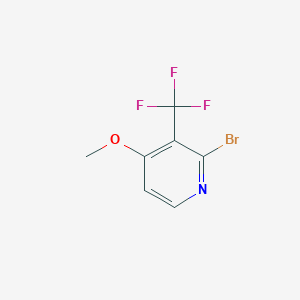
![6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1447357.png)


